Lipophilicity (XLogP3) Differentiation vs. Dimethoxy and Propionamide Analogs
The target compound exhibits a computed XLogP3 of 3.3 [1]. This value is 0.3 log units higher than the 3,5-dimethoxy analog (CAS 941898-85-7, XLogP3 3.0) and 0.3 log units lower than the propionamide-linked analog (CAS 1021227-39-3, XLogP3 3.6) [2][3]. The intermediate lipophilicity suggests a differentiated balance between passive permeability and metabolic stability.
| Evidence Dimension | Partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | CAS 941898-85-7: 3.0; CAS 1021227-39-3: 3.6 |
| Quantified Difference | +0.3 vs. 3,5-dimethoxy analog; −0.3 vs. propionamide analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Optimal lipophilicity (XLogP3 2–4) is a prerequisite for oral bioavailability and CNS penetration; the 0.3 log unit difference corresponds to a ~2-fold change in membrane partitioning, impacting both efficacy and toxicity.
- [1] PubChem Compound Summary for CID 44015936. View Source
- [2] PubChem Compound Summary for CID 6365802 (CAS 1021227-39-3). View Source
- [3] PubChem Compound Summary for CID 71676550 (CAS 941898-85-7). View Source
